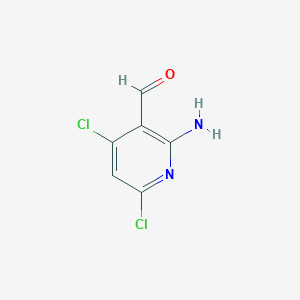

2-Amino-4,6-dichloronicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLGTNEHYDUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)N)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 4,6 Dichloronicotinaldehyde

Established Synthetic Pathways for Substituted Nicotinaldehyde Derivatives

The synthesis of nicotinaldehyde and its derivatives can be approached through various established methods, primarily involving the modification of existing pyridine (B92270) rings. Key strategies include the reduction of nicotinic acid derivatives and the direct formylation of the pyridine system.

Reduction of Nicotinic Acid Derivatives to Aldehydes

A common route to aldehydes is the partial reduction of carboxylic acids or their derivatives, such as esters or acid chlorides. For the synthesis of nicotinaldehydes, this involves the controlled reduction of a nicotinic acid derivative. This method's success hinges on preventing over-reduction to the corresponding alcohol.

| Precursor | Reagent | Product |

| Nicotinic Acid | Modified borohydride (B1222165) reagents | Nicotinaldehyde |

| Nicotinoyl Chloride | Lithium tri-tert-butoxyaluminum hydride | Nicotinaldehyde |

| Nicotinate Ester | Diisobutylaluminium hydride (DIBAL-H) | Nicotinaldehyde |

This table provides a summary of common reduction methods for nicotinic acid derivatives.

Formylation Reactions for Pyridine Ring Systems

Direct introduction of an aldehyde group onto a pyridine ring, known as formylation, is a powerful tool for synthesizing nicotinaldehyde derivatives. The Vilsmeier-Haack reaction is a prominent method for formylating electron-rich aromatic and heteroaromatic compounds. This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the aromatic ring.

However, the electron-deficient nature of the pyridine ring can make it less reactive towards electrophilic substitution. Therefore, the presence of electron-donating groups on the pyridine ring can facilitate the Vilsmeier-Haack reaction.

Targeted Synthesis of 2-Amino-4,6-dichloronicotinaldehyde

The synthesis of this compound presents a multi-step challenge requiring the strategic introduction of three different functional groups onto the pyridine core. A plausible approach involves starting with a pre-functionalized pyridine or pyrimidine (B1678525) precursor.

Approaches Involving Halogenated Pyridine Precursors

A logical starting point for the synthesis is a di-chlorinated pyridine derivative. The presence of halogen atoms can influence the regioselectivity of subsequent reactions and can be introduced through various halogenation methods. The amino group could potentially be introduced via nucleophilic aromatic substitution on a suitably activated di- or tri-halopyridine.

Regioselective Introduction of the Aldehyde Functionality

The introduction of the aldehyde group at the C3 position of the 2-amino-4,6-dichloropyridine (B46313) ring is a crucial step. The Vilsmeier-Haack reaction is a strong candidate for this transformation. The amino group at the C2 position is an activating group, which can direct the electrophilic Vilsmeier reagent to the adjacent C3 position.

A highly relevant precedent for this approach is the synthesis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952). In this synthesis, 2-amino-4,6-dihydroxypyrimidine (B16511) is treated with a Vilsmeier reagent (POCl₃/DMF), which serves to both chlorinate the hydroxyl groups and formylate the C5 position. mdpi.com A similar strategy could be envisioned for the synthesis of this compound, potentially starting from 2-amino-4,6-dihydroxypyridine.

Proposed Vilsmeier-Haack Reaction:

| Starting Material | Reagents | Intermediate | Product |

| 2-Amino-4,6-dihydroxypyridine | POCl₃, DMF | Dichloro-iminium salt adduct | This compound |

This table outlines a proposed synthetic step for the target molecule based on analogous reactions.

Strategies for Amino Group Incorporation

An alternative synthetic route could involve introducing the amino group at a later stage. This might proceed via a di-chlorinated nicotinaldehyde precursor. The selective amination of a polyhalogenated pyridine can be challenging due to multiple reactive sites. However, methods for the selective amination of dihalopyridines have been developed, which could potentially be adapted for this synthesis. For instance, nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine could be explored on a 2,4,6-trichloronicotinaldehyde (B90142) precursor, with the expectation that the chlorine at the 2-position would be the most susceptible to substitution by an amine.

Advanced and Sustainable Synthetic Protocols

The synthesis of highly functionalized pyridine rings, such as that in this compound, benefits significantly from modern, sustainable chemical methods. These approaches aim to increase efficiency, reduce waste, and avoid the use of heavy metals.

Metal-Free Catalysis in Pyridine Aldehyde Synthesis

In recent years, a significant shift towards transition-metal-free reactions has been observed in heterocyclic synthesis to enhance the environmental compatibility of chemical processes. For the synthesis of substituted pyridines, metal-free strategies often rely on annulation reactions or the functionalization of pre-existing rings.

One plausible metal-free approach is a [3+3] annulation, which involves the reaction of two three-carbon synthons. For instance, β-enaminonitriles can react with β,β-dichloromethyl peroxides under basic, metal-free conditions to yield polysubstituted pyridines. mdpi.comresearchgate.net This strategy operates under mild conditions and demonstrates a broad tolerance for various functional groups. mdpi.comresearchgate.net Another metal-free route involves the nucleophilic substitution of a suitable precursor, such as a 2-fluoropyridine, with an ammonia source like acetamidine (B91507) hydrochloride. rsc.org This method is advantageous due to the low cost of the ammonia source and typically results in high yields and chemoselectivity. rsc.org Furthermore, acid-catalyzed, three-component condensations of 2-aminopyridines with aldehydes and other reagents represent a robust metal-free method for constructing fused heterocyclic systems like imidazo[1,2-a]pyridines, showcasing the versatility of aminopyridine precursors in complex molecule synthesis. nih.gov

Domino and Multicomponent Reactions for Heterocyclic Assembly

Domino and multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single, efficient step. These reactions minimize waste by reducing the number of intermediate purification steps and are characterized by high atom and step economy.

The synthesis of the 2-aminopyridine (B139424) scaffold, a core component of the target molecule, is well-suited to MCRs. A common strategy involves the one-pot reaction of an enaminone, malononitrile (B47326), and a primary amine. nih.gov This three-component reaction proceeds under solvent-free conditions and is driven by heating, leading to the formation of a substituted 2-amino-3-cyanopyridine (B104079) through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization. nih.gov While this yields a cyanopyridine, the cyano group can potentially be converted to an aldehyde in a subsequent step. The principles of MCRs, such as the Povarov and Doebner reactions, are also employed in the synthesis of related nitrogen heterocycles like quinolines and are initiated by the formation of imines. nih.gov

The following table illustrates a representative multicomponent reaction for a 2-aminopyridine derivative.

| Entry | Reactant A | Reactant B | Reactant C | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Enaminone | Malononitrile | Benzylamine | 80 °C, 3h, solvent-free | 2-Amino-3-cyanopyridine derivative | 75 |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. mdpi.commdpi.com

This technology is particularly effective for the synthesis of heterocyclic compounds. For example, the one-pot condensation reactions to form pyrazolo[3,4-b]pyridine derivatives are significantly enhanced under microwave irradiation, often in aqueous media, providing an environmentally friendly approach. rsc.orgresearchgate.netbohrium.com Nucleophilic aromatic substitution reactions, such as the amination of chloropurines and related chloro-heterocycles, also show improved efficiency and reduced reaction times when conducted in a microwave reactor. nih.gov The preparation of 2-aminonicotinic acids from 2-chloronicotinic acid and various amines has been optimized using microwave heating, achieving high yields in water as a solvent. Given these precedents, key steps in the synthesis of this compound, such as the chlorination of a dihydroxypyridine precursor or subsequent amination steps, could be significantly expedited through microwave-assisted protocols.

Optimization of Synthetic Reaction Conditions

Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency

The selection of an appropriate solvent is crucial as it can influence reactant solubility, reaction rates, and even the reaction pathway. For reactions involving aminopyridines, solubility can vary significantly across different solvents. Studies on 2-aminopyridine have shown that its solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), and lowest in nonpolar solvents like cyclohexane. acs.orgresearchgate.net The choice of solvent can therefore be critical for achieving a homogeneous reaction mixture and maximizing product yield.

Temperature is another key parameter that directly affects reaction kinetics. An increase in temperature generally leads to a faster reaction rate. However, excessively high temperatures can promote the formation of side products. The optimization of temperature is therefore a balance between achieving a reasonable reaction time and maintaining high selectivity. For example, in the multicomponent synthesis of 2-aminopyridine derivatives, systematically increasing the temperature from 25 °C to 80 °C resulted in a significant increase in yield while simultaneously reducing the required reaction time. nih.govresearchgate.net

The table below demonstrates the impact of temperature on the yield of a representative multicomponent reaction for a 2-aminopyridine derivative. nih.gov

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 49 |

| 4 | 80 | 3 | 75 |

Strategic Selection and Stoichiometry of Reagents and Catalysts

The strategic choice of reagents and catalysts, along with their precise stoichiometry, is fundamental to directing a reaction towards the desired product with high efficiency. In the synthesis of dichlorinated heterocycles, the choice of chlorinating agent is critical. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for converting dihydroxypyrimidines or dihydroxypyridines into their corresponding dichloro derivatives. nih.govgoogleapis.comgoogle.com The reaction is often performed in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as an acid scavenger to neutralize the HCl generated during the reaction. googleapis.comgoogle.com The molar ratio of the substrate to the chlorinating agent and base must be carefully controlled to ensure complete conversion and minimize side reactions.

In syntheses starting from pyridine N-oxides, an "activator" is often required. For the synthesis of 2-aminopyridines from N-oxides and isocyanides, Brønsted acids like p-toluenesulfonic acid (p-TsOH) have been shown to be effective activators, with optimal results achieved using stoichiometric amounts. nih.gov For multicomponent reactions, while some proceed without a catalyst, others may require an acid or base to facilitate the cascade of reactions leading to the final product. nih.gov

The following table summarizes various reagents and catalysts that are pertinent to the synthesis of the structural motifs found in this compound.

| Transformation | Reagent/Catalyst | Role | Typical Conditions |

|---|---|---|---|

| Dihydroxy- to Dichloro- | Phosphorus oxychloride (POCl₃) | Chlorinating Agent | Excess POCl₃, 20-80 °C |

| Chlorination | Triethylamine | Acid Scavenger | 2-3 equivalents |

| Amination of N-Oxide | p-Toluenesulfonic acid (p-TsOH) | Activator/Catalyst | 1.0 equivalent, 150 °C (MW) |

| Multicomponent Reaction | (None) | - | Solvent-free, 80 °C |

Enhancing Reaction Yields and Minimizing Formation of Byproducts

Optimizing the synthetic pathway for this compound is crucial for achieving high reaction yields and purity, which are essential for its applications in further chemical synthesis. Research into related heterocyclic compounds, particularly substituted dichloropyrimidines, provides significant insights into the strategies for enhancing production efficiency and minimizing the formation of unwanted byproducts. The primary synthetic route typically involves the chlorination of a dihydroxy precursor, a transformation where precise control over reaction conditions is paramount.

Key strategies for improving the yield of this compound and ensuring its purity revolve around the careful management of temperature, the molar ratios of reactants, the use of acid scavengers, and the optimization of the post-reaction work-up process.

To counter these challenges, several methodological adjustments have been developed:

Temperature Control: Maintaining the reaction temperature within a specific range is critical. For the chlorination of ADHP, reacting at temperatures between 20°C and 80°C has been shown to be effective, avoiding the higher temperatures (e.g., ~107°C) that can promote the formation of a greater number of byproducts google.com.

Use of Acid-Trapping Agents: The chlorination reaction generates hydrochloric acid (HCl) as a byproduct. The presence of excess acid can lead to unwanted side reactions. The addition of a basic substance, or acid scavenger, such as triethylamine or N,N-dimethylaniline, is a common strategy to neutralize the HCl as it is formed googleapis.comgoogle.com. Triethylamine is often preferred for this purpose googleapis.com.

Optimized Work-up Procedure: The isolation of the final product from the reaction mixture is a critical step where significant losses can occur. A carefully controlled hydrolysis step is used to quench the excess chlorinating agent. Subsequent adjustment of the pH to a specific range (e.g., pH 2.5 to 4) allows for the selective precipitation of the desired product, leaving impurities in the solution google.com. Stirring the post-reaction residue in water at a moderately elevated temperature (40°C to 60°C) for a set duration can also improve the isolation and purity of the final compound google.com.

Reactant Stoichiometry: The molar ratio of the dihydroxy precursor to the chlorinating agent and the acid scavenger is a key variable. Using an excess of phosphorus oxychloride is necessary to drive the reaction to completion, with typical molar ratios of precursor to POCl₃ ranging from 1:3 to 1:8 google.com. The ratio of the precursor to the acid-trapping agent is also optimized, often in the range of 1:2 to 1:3 google.com.

The table below summarizes experimental data from studies on the synthesis of 2-amino-4,6-dichloropyrimidine, illustrating how different reaction conditions can influence yield and purity. These findings serve as a valuable reference for optimizing the synthesis of this compound.

| Chlorinating Agent | Acid Scavenger | Temperature | Key Process Feature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| POCl₃ (excess) | N,N-Dimethylaniline | ~107°C (reflux) | Work-up at pH 8-9 | ~70 | Not specified | google.com |

| POCl₃ | Triethylamine | 78-82°C | Hydrolysis at 45-50°C | 83.2 | 92.4 | googleapis.com |

| POCl₃ | Triethylamine | 82-84°C | Use of ethylene (B1197577) dichloride as solvent | Not specified (Product was 73.4% of reaction mixture) | Not specified | googleapis.com |

| POCl₃ (1:3 to 1:8 molar ratio) | Triethylamine (2:1 to 3:1 molar ratio) | 20-80°C | Work-up by suspending in water at 40-60°C and adjusting pH to 2.5-4 | >85 | >98 | google.com |

By implementing these refined strategies—precise temperature control, addition of an appropriate acid scavenger, and a carefully designed work-up protocol—it is possible to significantly enhance the reaction yield and chemical purity of this compound, thereby minimizing the formation of deleterious byproducts.

Reactivity and Mechanistic Investigations of 2 Amino 4,6 Dichloronicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 2-amino-4,6-dichloronicotinaldehyde can undergo a variety of transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group of dichloronicotinaldehyde derivatives can be oxidized to the corresponding carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are often employed for this type of transformation.

Reductive Transformations to Alcohols

The aldehyde group can be reduced to a primary alcohol. A common reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). acs.org In a specific example, the reduction of a related aldehyde was carried out using solid NaBH₄ in methanol. acs.org However, due to solubility issues, the conditions were modified to a solution of NaBH₄ in 1 M aqueous sodium hydroxide (B78521) (NaOH) with tetrahydrofuran (B95107) (THF) as the solvent. acs.org

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Condensation reactions involve the combination of two molecules to form a larger molecule, with the simultaneous elimination of a smaller molecule, often water. ebsco.com The aldehyde group of this compound can react with nitrogen and oxygen nucleophiles. For instance, in the synthesis of heterocyclic analogs of chalcones, a Claisen-Schmidt condensation can be employed. mdpi.com This type of reaction often uses a basic catalyst and a polar solvent. mdpi.com In some cases, the conditions that facilitate condensation can also lead to other reactions, such as solvolysis, occurring in the same pot. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) on the Dichlorinated Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring of this compound. nih.gov This reaction involves the displacement of the chlorine atoms by nucleophiles. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the positions ortho and para to it, making them susceptible to nucleophilic attack.

The general mechanism for SNAr involves two steps:

Addition of the nucleophile to the aromatic ring, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is typically the rate-determining step. uomustansiriyah.edu.iq

Elimination of the leaving group (in this case, a chloride ion), which restores the aromaticity of the ring. uomustansiriyah.edu.iq

Regioselectivity of Halogen Displacements on the Pyridine Core

The regioselectivity of SNAr on dichloropyridine derivatives, determining which chlorine atom is preferentially substituted, is influenced by several factors, including the nucleophile, reaction conditions, and other substituents on the ring. Generally, in dichloropyridines, the C-4 position is more reactive towards SNAr than the C-2 position. This preference is attributed to the better resonance stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the C-4 position, as the charge can be delocalized onto the nitrogen atom.

However, this selectivity is not absolute and can be altered. For example, in the palladium-catalyzed Buchwald-Hartwig amination of 2,4-dichloronicotinaldehyde (B163316) with a tricyclic lactam, high regioselectivity for the C-2 position was achieved. acs.orgacs.org

| Reaction | Reactants | Catalyst/Reagents | Product | Regioselectivity |

| Buchwald-Hartwig Amination | Tricyclic lactam 5, 2,4-dichloronicotinaldehyde (6) | Pd₂(dba)₃, Xantphos, K₂CO₃ | C-N coupling product 3 | >95% conversion with 5 A% of C-4 regioisomer 3a |

Influence of the 2-Amino Substituent on SNAr Reactivity and Electron Density

The 2-amino group, being an electron-donating group, influences the reactivity of the pyridine ring in SNAr reactions. In the analogous 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the presence of the amino group and the two ring nitrogens affects the electron density. mdpi.com The nitrogen atoms in the ring decrease the electron density, which in turn increases the ring's reactivity towards nucleophiles and helps stabilize the anionic intermediate formed during the SNAr reaction. mdpi.com Studies on substituted dichloropyrimidines have indicated that electron-donating groups at certain positions can direct the substitution to a specific position.

Sequential and Chemoselective Amination Reactions

The reactivity of di- and tri-substituted pyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which shares structural similarities with this compound, has been explored in the context of nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net These reactions are crucial for the functionalization of the pyrimidine (B1678525) core, a privileged scaffold in medicinal chemistry. researchgate.net

Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that amination reactions can be influenced by reaction conditions, leading to either amination or a combination of amination and solvolysis. mdpi.comresearchgate.net When reacting this compound with an amine and triethylamine (B128534) in ethanol (B145695) under reflux, mono-amination is expected. mdpi.com However, increasing the alkalinity of the medium, for instance by using sodium hydroxide, can lead to both SNAr amination and solvolysis products. mdpi.comresearchgate.net This is attributed to the formation of alkoxide ions from the alcohol solvent in the presence of a strong base. mdpi.com

The chemoselectivity of these reactions is a key consideration. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines in the presence of weak bases selectively displace the chloride group, while deprotonated anilines tend to displace the sulfone group. researchgate.net Primary aliphatic amines can selectively displace the sulfone group. researchgate.net This highlights the nuanced control that can be exerted over the reaction outcome based on the choice of nucleophile and base.

A study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde demonstrated that under certain basic conditions, unexpected products arising from both amination and solvolysis were isolated. mdpi.comresearchgate.net This underscores the importance of carefully controlling reaction parameters to achieve the desired chemoselectivity in the sequential amination of such polychlorinated heteroaromatic compounds.

Deprotonative Functionalization and C-H Activation

Deprotonative functionalization and C-H activation are powerful strategies for the direct modification of organic molecules, offering atom and step economy. mt.comsigmaaldrich.com These methods are increasingly applied in the synthesis of complex molecules, including pharmaceuticals and natural products. rsc.org

Carbon-Carbon Bond Forming Reactions via Lithiation or Analogous Methods

Carbon-carbon bond formation is a cornerstone of organic synthesis. sigmaaldrich.comrsc.org Lithiation, a common method for deprotonation, generates highly reactive organolithium species that can subsequently react with electrophiles to form new C-C bonds. nih.gov For example, the synthesis of 2,4-dichloronicotinaldehyde can be achieved through the lithiation of 2,4-dichloropyridine (B17371) with lithium diisopropylamide (LDA) at low temperatures, followed by quenching with dimethylformamide (DMF). This process generates a reactive 3-pyridyllithium intermediate that is formylated.

This approach, in principle, could be adapted for the functionalization of this compound. However, the presence of the amino group introduces additional reactivity that must be considered. The amino group itself can be deprotonated, potentially competing with C-H lithiation. Careful control of stoichiometry and reaction temperature would be crucial to direct the reaction towards the desired C-C bond formation.

Table 1: Key Parameters for Lithiation Reactions

| Parameter | Importance |

|---|---|

| Temperature Control | Maintaining low temperatures (e.g., below -20°C) is critical to prevent the degradation of the thermally sensitive lithiated intermediate. |

| Stoichiometry | A precise molar ratio of the substrate to the lithiating agent (e.g., 1:1) helps to minimize side reactions. |

| Solvent Selection | Solvents like tetrahydrofuran (THF) are often preferred as they can stabilize the organolithium intermediates, especially at cryogenic temperatures. |

Catalytic Approaches for Direct Functionalization

Catalytic C-H activation has emerged as a transformative tool in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. mt.comsigmaaldrich.com These methods often employ transition metal catalysts, such as rhodium, palladium, or iridium, to achieve high levels of selectivity. nih.govbeilstein-journals.org

Directing groups are frequently used to control the regioselectivity of C-H activation. snnu.edu.cn In the context of this compound, the amino and aldehyde functionalities could potentially serve as directing groups to guide the catalyst to a specific C-H bond on the pyridine ring. For instance, rhodium-catalyzed C-H alkylation and arylation have been successfully applied to a variety of nitrogen heterocycles. nih.gov

The development of catalytic systems for the direct functionalization of complex molecules is an active area of research. rutgers.edu For example, palladium-catalyzed C-H arylation has been demonstrated on substrates containing tert-butyl groups, showcasing the potential for functionalizing sterically hindered positions. rutgers.edu Photo-mediated C-H functionalization also presents a promising avenue for the modification of amino acid derivatives and other complex molecules. mdpi.com

Elucidation of Reaction Mechanisms and Key Intermediates

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic methods. This involves identifying the pathways through which reactants are converted to products and characterizing the transient species, or intermediates, that are formed along the way.

Mechanistic Pathways of Substitution and Addition Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines like this compound. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the positions ortho and para to it for nucleophilic attack. The reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (a chloride ion in this case). The stability of this intermediate is a key factor in determining the reaction rate. mdpi.comresearchgate.net

In addition to substitution at the carbon-chlorine bonds, the aldehyde group can undergo nucleophilic addition reactions. smolecule.com For example, it can react with amines to form imines. smolecule.com The electrophilicity of the carbonyl carbon makes it susceptible to attack by various nucleophiles.

The presence of multiple reactive sites on this compound—the two chlorine atoms and the aldehyde group—means that the regioselectivity of its reactions is a critical aspect to consider. The outcome of a reaction will depend on the nature of the nucleophile, the reaction conditions (temperature, solvent, base), and the relative reactivity of the different electrophilic centers.

Computational Modeling of Transition States and Reaction Energetics

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. mit.edu Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the structures of reactants, products, intermediates, and, crucially, transition states. mdpi.com The transition state represents the highest energy point along the reaction coordinate and is a fleeting species that is difficult to observe experimentally. mit.edu

By calculating the energies of these various species, it is possible to map out the potential energy surface of a reaction and determine the most likely mechanistic pathway. For example, computational studies can help to predict the regioselectivity of SNAr reactions by comparing the activation energies for nucleophilic attack at the C-4 and C-6 positions of this compound.

Recent advances in machine learning are also being applied to predict transition state structures much more rapidly than traditional quantum chemistry methods, which can be computationally expensive. mit.edu These computational models can provide valuable insights into the factors that control reactivity and can guide the design of new catalysts and reaction conditions. mit.eduresearchgate.net For instance, computational modeling has been used to understand the site-selective cross-coupling reactions of dihalogenated heteroarenes. researchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine |

| 2,4-dichloronicotinaldehyde |

| 2,4-dichloropyridine |

| lithium diisopropylamide |

| dimethylformamide |

| 3-pyridyllithium |

| rhodium |

| palladium |

| iridium |

| Meisenheimer complex |

| chloride |

| amines |

| imines |

| anilines |

| triethylamine |

| ethanol |

| sodium hydroxide |

| alkoxide |

| tert-butyl |

| 3,5-dibromo-2-pyrone |

| delavatine A |

| 2-chloronicotinaldehyde |

| 2-(1H-pyrrol-1-yl)aniline |

| 2-fluoronicotinaldehyde |

| N-Boc-ethanolamine |

| 2-methyl-1H-imidazole |

| S-(trifluoromethyl)dibenzothiophenium triflate |

| malononitrile (B47326) |

| ammonium acetate |

| acetophenones |

| aldehydes |

| chalcones |

| doxorubicin |

| 2-amino-4,6-diphenylnicotinonitriles |

| 5-fluoro-2-amino-4,6-dichloropyrimidine |

| 2-amino-4,6-dihydroxypyrimidine (B16511) |

| Vilsmeier-Haack-Arnold reagent |

| guanidine (B92328) |

| sodium ethoxide |

| 4-amino-2,6-dichlorophenol |

| N-acetylcysteine |

| 6-bromonicotinaldehyde |

| nicotinaldehyde |

| N-bromosuccinimide |

| 2-amino-4-chloronicotinaldehyde |

| 2-amino-4,6-dinitrophenol |

| 2-amino-4,6-dichloropyridine (B46313) |

| 2-amino-4-chloropyridine |

| 5-bromouracil |

| 2-nitropropane |

| potassium carbonate |

| 4-methylpyridine |

| 4-tribromomethylpyridine |

| 2-amino-4,6-dichloropyrimidine |

| pyrrolidine |

| aticaprant |

| irinotecan |

| virosaine A |

| scaparvin |

| L-valine |

| rhazinilam |

| 2-pivaloylpyridine |

| ortho-i-propylaniline |

| glycine |

| tryptophan |

| proline |

| valine |

| 4-bromobenzotrifluoride |

| benzothiazole |

| Vaska's complex |

Construction of Nitrogen-Containing Heterocyclic Systems

The presence of ortho- and para-activating amino and aldehyde groups facilitates the synthesis of numerous fused heterocyclic compounds. These reactions leverage the innate reactivity of the starting aldehyde to build new ring systems.

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. In the case of this compound, the aldehyde and adjacent amino group can participate in cyclization reactions to form fused pyridine systems like naphthyridines. For instance, treatment of 6-amino-5-pyridinecarbonitrile derivatives, which are structurally related to the aldehyde, with reagents like malononitrile can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. researchgate.netmdpi.com Similarly, intramolecular cyclization of related hydrazide derivatives can yield pyrazolo-[3,4-b]-pyridine structures. mdpi.com The synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved from 4-aminonicotinaldehyde, a related precursor, by condensation with active methylene (B1212753) compounds like diethyl malonate. mdpi.com

A general strategy involves the reaction of aminopyridine derivatives with α,β-unsaturated aldehydes or ketones. The Skraup synthesis of 1,5-naphthyridines, for example, involves the reaction of a 3-aminopyridine (B143674) with an α,β-unsaturated aldehyde in the presence of an acid catalyst. google.com These established methods highlight the potential of the amino-aldehyde moiety in this compound to undergo similar annulation cascades to produce various fused pyridine scaffolds.

Table 1: Examples of Annulation Reactions for Fused Pyridine Synthesis

| Starting Material Type | Reagent | Product Type | Reference |

|---|---|---|---|

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine derivative | researchgate.netmdpi.com |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic Acid | Pyrazolo-[3,4-b]-pyridine derivative | mdpi.com |

| 4-Aminonicotinaldehyde | Diethyl malonate | 1,6-Naphthyridin-2(1H)-one derivative | mdpi.com |

This table presents generalized reactions from related structures to illustrate the annulation potential.

The versatile functionality of this compound allows for its conversion into a variety of important heterocyclic systems.

Naphthyridines: As discussed previously, the amino and aldehyde groups are perfectly positioned for condensation reactions to form an additional ring, leading to naphthyridine skeletons. researchgate.netmdpi.commdpi.com The specific isomer of naphthyridine formed depends on the reagents and reaction conditions used. mdpi.comnih.gov For example, the synthesis of 1,6-naphthyridin-2(1H)-ones often starts from a substituted pyridine containing an amino group at position 4 and a carbonyl-containing group at position 3. mdpi.com

Pyrimidines: The aldehyde can be a starting point for building a fused pyrimidine ring. The reaction of ortho-aminoaldehydes with urea (B33335) or thiourea (B124793) is a known method for constructing pyrimidine rings. researchgate.netmdpi.com For example, 6-amino-5-pyridinecarbonitrile derivatives react with urea or thiourea to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.netmdpi.com This highlights a viable pathway from this compound to fused pyrimidine systems. The synthesis of 2-amino-4,6-diarylpyrimidines can also be achieved by condensing chalcones with guanidine carbonate. ajol.inforasayanjournal.co.in

Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. nih.govorganic-chemistry.org A highly efficient method is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which condenses a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govmdpi.com This multicomponent approach allows for the rapid assembly of substituted imidazo[1,2-a]pyridines. beilstein-journals.orgrsc.org Given that this compound contains both a 2-aminopyridine moiety and an aldehyde, it presents unique opportunities for intramolecular or intermolecular reactions to form this privileged heterocyclic core.

Table 2: Synthetic Routes to Key Heterocycles

| Target Heterocycle | General Method | Key Reagents | Reference |

|---|---|---|---|

| Naphthyridines | Condensation/Cyclization | Active methylene compounds, α,β-Unsaturated aldehydes | researchgate.netmdpi.commdpi.com |

| Fused Pyrimidines | Cyclocondensation | Urea, Thiourea, Guanidine derivatives | researchgate.netmdpi.comajol.inforasayanjournal.co.in |

| Imidazo[1,2-a]pyridines | Groebke–Blackburn–Bienaymé Reaction | Aldehyde, Isocyanide | nih.govmdpi.combeilstein-journals.org |

Formation of Schiff Bases and Related Imine Derivatives

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines (=NH). google.comnanobioletters.com This reaction is fundamental in organic synthesis and provides a gateway to a vast array of other derivatives. nanobioletters.comijfans.orgresearchgate.net

The formation of the C=N double bond introduces a new point of structural diversity and reactivity. These imine derivatives can be stable compounds themselves or serve as intermediates. For example, the imine functionality can be reduced to a secondary amine or be attacked by nucleophiles. The synthesis of Schiff bases from related heterocyclic aldehydes, such as 2-amino-4,6-dihydroxypyrimidine and benzaldehyde, has been well-documented, and these compounds and their metal complexes often exhibit interesting biological activities. ijfans.org The general procedure involves reacting the aldehyde with a primary amine, often with acid or base catalysis and removal of water to drive the equilibrium. nanobioletters.com

Table 3: Schiff Base Formation

| Aldehyde Component | Amine Component | Product Type | Key Features | Reference |

|---|---|---|---|---|

| This compound | Primary Amines (R-NH2) | Schiff Base / Imine | Formation of C=N bond; versatile intermediate | google.comnanobioletters.com |

| 2-amino-4,6-dihydroxypyrimidine | Benzaldehyde | Heterocyclic Schiff Base | Used to form metal complexes | ijfans.org |

Strategic Functionalization of the Pyridine Core

Beyond building new rings, the existing functional groups on the this compound core can be selectively modified to tune the molecule's properties.

The primary amino group is a key site for functionalization. Standard transformations of primary aromatic amines can be applied, including acylation, sulfonylation, and alkylation. For instance, reacting the amino group with acetic anhydride (B1165640) or benzenesulfonyl chloride would yield the corresponding acetamide (B32628) and sulfonamide derivatives, respectively. researchgate.netmdpi.com These modifications can alter the electronic properties of the pyridine ring and provide handles for further synthetic transformations. Tautomerism between the amine and imine forms can also influence reactivity in N-heteroaryl derivatives. mdpi.com

The two chlorine atoms on the pyridine ring are prime candidates for substitution via modern cross-coupling reactions. nrochemistry.comrsc.org Palladium-catalyzed reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at these positions. nrochemistry.com

Suzuki Coupling: This reaction would involve coupling the dichloropyridine with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond, replacing a chlorine with an aryl or alkyl group. chiba-u.jp

Buchwald-Hartwig Amination: This method allows for the substitution of the chloro groups with various primary or secondary amines to form di- or tri-aminopyridine derivatives. nrochemistry.com This is particularly useful for building molecules with multiple nitrogen-based substituents. mdpi.com

These cross-coupling reactions offer a powerful strategy for creating libraries of complex molecules from a single, versatile starting material like this compound. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the catalyst and coupling partner.

Table 4: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)2 | C-C | Aryl/Alkyl-substituted pyridine | nrochemistry.comchiba-u.jp |

| Buchwald-Hartwig Amination | R1R2NH | C-N | Amino-substituted pyridine | mdpi.comnrochemistry.com |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Alkynyl-substituted pyridine | nrochemistry.com |

Derivatization and Complex Chemical Transformations of 2 Amino 4,6 Dichloronicotinaldehyde

Diversification Strategies via Transformations at the Aldehyde Carbon

The aldehyde functional group in 2-amino-4,6-dichloronicotinaldehyde serves as a versatile anchor for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. These modifications are pivotal for extending the carbon framework and introducing new functional groups, which can significantly alter the molecule's properties. Key strategies for diversification at the aldehyde carbon include condensation reactions, olefinations, nucleophilic additions, and redox reactions.

Condensation reactions involving the aldehyde group are fundamental for creating new carbon-carbon bonds and introducing complex side chains. The Knoevenagel and Claisen-Schmidt condensations are prominent examples of such transformations.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration step. sigmaaldrich.comwikipedia.org The active methylene (B1212753) compound is typically flanked by two electron-withdrawing groups, and the reaction is often catalyzed by a weak base. wikipedia.org This method is highly effective for producing α,β-unsaturated systems. sigmaaldrich.com For instance, the reaction of this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base such as piperidine (B6355638) or an ionic liquid can yield the corresponding benzylidene derivatives. nih.govnih.gov These products, featuring a dicyanovinyl or a cyano-ester-vinyl group, are valuable precursors for further synthetic manipulations.

Claisen-Schmidt Condensation: A variation of the aldol (B89426) condensation, the Claisen-Schmidt reaction occurs between an aldehyde and a ketone in the presence of a base. mdpi.com This reaction is instrumental in the synthesis of chalcones, which are α,β-unsaturated ketones. When this compound is treated with an acetophenone (B1666503) derivative under basic conditions (e.g., sodium hydroxide (B78521) in ethanol), it leads to the formation of a substituted chalcone (B49325). mdpi.com These chalcone derivatives are of interest due to their conjugated system and potential for further cyclization reactions.

Table 1: Examples of Condensation Reactions at the Aldehyde Carbon

| Reaction Type | Reagents | Product Structure | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-((2-amino-4,6-dichloropyridin-3-yl)methylene)malononitrile | wikipedia.orgnih.gov |

| Knoevenagel Condensation | Ethyl Cyanoacetate, Base | Ethyl 2-cyano-3-(2-amino-4,6-dichloropyridin-3-yl)acrylate | wikipedia.org |

| Claisen-Schmidt Condensation | Acetophenone, NaOH | (E)-1-phenyl-3-(2-amino-4,6-dichloropyridin-3-yl)prop-2-en-1-one | mdpi.com |

The conversion of the aldehyde's carbonyl group into a carbon-carbon double bond is a powerful strategy for structural diversification. The Wittig reaction is a cornerstone of this approach.

Wittig Reaction: This reaction provides a reliable method for synthesizing alkenes from aldehydes and ketones. pressbooks.publibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. pressbooks.pubmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide, with the formation of the strong phosphorus-oxygen double bond being the driving force. libretexts.org By choosing an appropriate ylide, a wide variety of substituted vinyl groups can be introduced at the 3-position of the pyridine (B92270) ring. For example, reacting this compound with methyl (triphenylphosphoranylidene)acetate would yield methyl 3-(2-amino-4,6-dichloropyridin-3-yl)acrylate. nih.gov This reaction is noted for the fixed location of the newly formed double bond. libretexts.org

Table 2: Example of Wittig Reaction

| Reagent | Product Structure | Reference |

|---|---|---|

| Methyl (triphenylphosphoranylidene)acetate | Methyl (E)-3-(2-amino-4,6-dichloropyridin-3-yl)acrylate | masterorganicchemistry.comnih.gov |

The electrophilic nature of the aldehyde carbon makes it susceptible to attack by various nucleophiles, leading to the formation of alcohols. Furthermore, the aldehyde group can undergo both oxidation and reduction to yield carboxylic acids and primary alcohols, respectively.

Reaction with Grignard Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde group results in the formation of secondary alcohols. For instance, the treatment of this compound with methylmagnesium bromide would produce 1-(2-amino-4,6-dichloropyridin-3-yl)ethanol. nih.gov This reaction allows for the introduction of a wide range of alkyl, aryl, or vinyl groups.

Reduction: The aldehyde can be readily reduced to a primary alcohol, (2-amino-4,6-dichloropyridin-3-yl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Conversely, oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-amino-4,6-dichloronicotinic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid.

Table 3: Examples of Nucleophilic Addition and Redox Reactions

| Reaction Type | Reagent | Product Structure | Reference |

|---|---|---|---|

| Grignard Reaction | Methylmagnesium bromide | 1-(2-amino-4,6-dichloropyridin-3-yl)ethanol | nih.gov |

| Reduction | Sodium borohydride | (2-amino-4,6-dichloropyridin-3-yl)methanol | |

| Oxidation | Potassium permanganate | 2-amino-4,6-dichloronicotinic acid |

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical studies are fundamental to exploring the electronic environment of a molecule at the atomic level. These investigations offer theoretical predictions that are crucial for rationalizing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized molecular geometry of chemical compounds. By applying DFT calculations, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These computed values, when compared with experimental data from techniques like X-ray crystallography, serve to validate the theoretical model.

While specific DFT-optimized geometry for 2-Amino-4,6-dichloronicotinaldehyde is not available in the cited literature, calculations on analogous dichlorinated pyridine (B92270) and pyrimidine (B1678525) systems have been performed. ambeed.com For instance, DFT calculations are instrumental in analyzing molecular geometry and electrostatic potential. ambeed.com Such studies typically involve optimizing the molecule's structure to find its lowest energy conformation, providing a clear picture of its three-dimensional shape and stability.

Illustrative Data Table: Predicted Structural Parameters for a Related Heterocycle The following table shows representative data from a DFT calculation on a related heterocyclic compound to illustrate the type of information generated. This data is not for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C-Cl | ~1.74 Å | |

| C-N (ring) | ~1.34 Å | |

| C-C (ring) | ~1.39 Å | |

| Bond Angle | C-C(CHO)-H | ~120° |

| Cl-C-C | ~119° | |

| C-N-C (ring) | ~117° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. sigmaaldrich.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. sigmaaldrich.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).

Chemical Potential (μ): The escaping tendency of electrons ( -(I+A)/2 ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( μ²/2η ).

Studies on related 2-amino-nicotinonitrile derivatives have utilized DFT to calculate these parameters, providing insights into their electronic properties and potential reactivity. fluorochem.co.uk For this compound, the electron-withdrawing chlorine and aldehyde groups, combined with the electron-donating amino group, would create a complex electronic profile ripe for such analysis.

Illustrative Data Table: Reactivity Descriptors for a Substituted Nicotinonitrile This table presents calculated reactivity descriptors for a related compound to demonstrate the output of such an analysis. This data is not for this compound.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Chemical Hardness (η) | 2.25 |

| Electrophilicity Index (ω) | 2.64 |

Predictive Modeling of Reactivity and Selectivity

Computational models are powerful tools for predicting how a molecule will behave in a chemical reaction, saving time and resources in the laboratory.

The presence of two chlorine atoms on the pyridine ring of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. fujifilm.com Computational chemistry can model the entire reaction pathway for the substitution of one or both chlorine atoms. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy (energy barrier) for each potential reaction. This analysis helps predict which chlorine atom is more likely to be substituted (regioselectivity) and under what conditions the reaction will be most efficient. While specific studies on this molecule were not found, the methodology has been applied to understand the reactivity of similar dichloropyridines. ambeed.com

Reaction outcomes are often heavily influenced by the solvent and by the size and shape (steric hindrance) of the reactants. Computational models can simulate these factors. For example, studies on the reactivity of related chloropyrimidines have shown that solvent choice and base concentration can dramatically alter the products formed, leading to solvolysis or condensation instead of the expected amination. fujifilm.com Simulations using different solvent models (e.g., Polarizable Continuum Model) can predict how the polarity of the solvent will affect the stability of transition states and, consequently, the reaction rate and selectivity. Likewise, the steric bulk of an incoming nucleophile can be modeled to predict its ability to approach the reaction sites on the pyridine ring.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Advanced spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound and assessing its purity. The primary methods for a molecule like this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy: 1H NMR would identify the distinct chemical environments of the aldehyde proton, the aromatic proton on the pyridine ring, and the protons of the amino group. 13C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde and the two carbons bonded to chlorine.

FT-IR Spectroscopy: This technique is used to identify the functional groups present. fluorochem.co.uk For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group (typically broad, around 3300-3500 cm-1), the C=O stretching of the aldehyde (around 1680-1700 cm-1), C=N and C=C stretching vibrations of the aromatic ring, and C-Cl stretching. fluorochem.co.uk

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and confirm the elemental formula (C₆H₄Cl₂N₂O). The fragmentation pattern could also provide structural information.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of the compound, separating it from any starting materials or byproducts.

While commercial suppliers confirm that spectroscopic data for this compound is consistent with its structure, detailed, peer-reviewed spectral analyses are not widely available in the searched literature. ambeed.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution NMR spectroscopy is an essential tool for confirming the molecular structure, connectivity, and conformational details of organic molecules. Although specific experimental NMR data for this compound is not readily found in published literature, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar structures, such as substituted aminopyridines and dichloronicotinaldehydes. bldpharm.comambeed.combldpharm.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals. The aldehyde proton (-CHO) would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The sole aromatic proton at the C5 position is anticipated to resonate as a singlet, given the absence of adjacent protons, with a chemical shift influenced by the surrounding chloro and amino substituents. A broad singlet corresponding to the two protons of the amino (-NH₂) group is also expected, likely in the range of δ 5.0 to 7.0 ppm. The precise position of the NH₂ signal can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon framework. The most downfield signal would be the carbonyl carbon of the aldehyde group, expected around δ 190 ppm. The six carbons of the pyridine ring would exhibit distinct signals, with their chemical shifts determined by the attached functional groups. The carbons bearing chlorine atoms (C4 and C6) would be significantly deshielded. In analogous compounds like 2-amino-4,6-dichloropyrimidine, the carbon atoms attached to chlorine show resonances in the region of δ 160-163 ppm. nih.gov The carbon attached to the amino group (C2) and the aldehyde-bearing carbon (C3) would also have characteristic shifts.

Predicted NMR Data for this compound

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| -CHO | 9.5 - 10.5 | C=O | ~190 |

| H-5 | 7.0 - 7.5 | C2 (-NH₂) | ~158 |

| -NH₂ | 5.0 - 7.0 (broad) | C3 (-CHO) | ~115 |

| C4 (-Cl) | ~160 | ||

| C5 | ~110 | ||

| C6 (-Cl) | ~162 |

Note: Predicted values are based on data from structurally similar compounds and general NMR principles.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is invaluable for identifying functional groups and probing the nature of chemical bonds. The analysis of related molecules like 4-amino-2,6-dichloropyridine (B16260) and 2-amino-4,6-dimethylpyrimidine (B23340) provides a solid foundation for assigning the vibrational modes of this compound. researchgate.netijera.com

Key Vibrational Modes:

Amino Group (-NH₂): The N-H stretching vibrations are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region in the FTIR spectrum. The N-H bending or scissoring mode should be observable around 1600-1650 cm⁻¹. mdpi.com

Aldehyde Group (-CHO): The C=O stretching vibration is a strong, characteristic band in the IR spectrum, typically found between 1680 and 1710 cm⁻¹ for aromatic aldehydes. The C-H stretch of the aldehyde group usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Pyridine Ring: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ "fingerprint" region. researchgate.net

Chloro Substituents (-Cl): The C-Cl stretching vibrations typically occur in the lower frequency range of the mid-IR spectrum, generally between 600 and 800 cm⁻¹. These bands can be strong in both FTIR and Raman spectra.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR/Raman) |

|---|---|---|---|

| ν(N-H) asymmetric/symmetric stretch | Amino | 3300 - 3500 | Medium / Medium |

| ν(C-H) aromatic | Pyridine Ring | 3000 - 3100 | Medium / Strong |

| ν(C-H) | Aldehyde | 2720, 2820 | Weak-Medium / Medium |

| ν(C=O) stretch | Aldehyde | 1680 - 1710 | Strong / Medium |

| δ(N-H) bend | Amino | 1600 - 1650 | Strong / Weak |

| ν(C=C), ν(C=N) ring stretch | Pyridine Ring | 1400 - 1600 | Strong / Strong |

| ν(C-Cl) stretch | Chloro-aromatic | 600 - 800 | Strong / Strong |

Note: ν = stretching, δ = bending. Intensities are predictive.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is critical for unequivocally determining the elemental composition of a molecule through highly accurate mass measurement. For this compound (C₆H₄Cl₂N₂O), the calculated monoisotopic mass provides a precise target for identification.

The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak (M⁺). The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: The fragmentation pattern in mass spectrometry provides a roadmap of the molecule's structure. For this compound, fragmentation would likely proceed through several key pathways:

Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion. libretexts.org

Loss of Cl: Cleavage of a chlorine radical (35/37 Da) is another expected pathway.

Ring Cleavage: Subsequent fragmentation of the pyridine ring can lead to smaller charged species.

Predicted HRMS Data and Fragments for this compound

| Species | Formula | Calculated Monoisotopic Mass (Da) | Comment |

|---|---|---|---|

| [M]⁺ | [C₆H₄³⁵Cl₂N₂O]⁺ | 189.9752 | Molecular Ion |

| [M+2]⁺ | [C₆H₄³⁵Cl³⁷ClN₂O]⁺ | 191.9722 | Isotope Peak |

| [M+4]⁺ | [C₆H₄³⁷Cl₂N₂O]⁺ | 193.9693 | Isotope Peak |

| [M-CO]⁺ | [C₅H₄Cl₂N₂]⁺ | 161.9752 | Loss of carbon monoxide |

| [M-Cl]⁺ | [C₆H₄ClN₂O]⁺ | 155.0063 | Loss of a chlorine radical |

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

Electronic spectroscopy, including UV-Vis absorption and fluorescence, reveals information about the electronic transitions within a molecule and its potential for light-emitting applications. The photophysical properties of this compound are governed by the aminopyridine chromophore, which is further modulated by the aldehyde and chloro substituents.

UV-Vis Absorption: The molecule is expected to exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions. Studies on related 2-aminopyridine (B139424) derivatives show strong absorption bands associated with the π→π* transitions of the aromatic system. mdpi.com The presence of the amino group (an auxochrome) and the aldehyde group (a chromophore) is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted dichloropyridine. The absorption spectrum may also be sensitive to solvent polarity (solvatochromism), with more polar solvents potentially causing shifts in the absorption bands due to stabilization of the ground or excited states.

Fluorescence Emission: Many aminopyridine derivatives are known to be fluorescent. mdpi.com Upon excitation, this compound may exhibit fluorescence, although the presence of heavy atoms like chlorine can sometimes quench fluorescence through enhanced intersystem crossing to the triplet state. The emission wavelength and quantum yield would be highly dependent on the molecular structure and the solvent environment. Intramolecular charge transfer (ICT) from the amino donor group to the pyridine ring and aldehyde acceptor group could play a significant role in the excited state dynamics, potentially leading to a large Stokes shift and solvent-dependent emission properties. nih.gov

Predicted Photophysical Properties for this compound

| Property | Expected Characteristic | Influencing Factors |

|---|---|---|

| Absorption Maxima (λabs) | UV region (250-380 nm) | π→π* and n→π* transitions |

| Emission Maxima (λem) | Potentially in the blue-green region (400-500 nm) | Intramolecular Charge Transfer (ICT) state |

| Stokes Shift | Potentially large | Structural relaxation in the excited state |

| Solvatochromism | Expected red shift in absorption/emission with increasing solvent polarity | Dipole moment changes upon excitation |

Comparative Chemical Studies and Structure Reactivity Relationship Analysis

Comparison with Analogous Halogenated Nicotinaldehydes and Pyridine (B92270) Derivatives

To contextualize the reactivity of 2-Amino-4,6-dichloronicotinaldehyde, it is instructive to compare it with structurally related compounds. These comparisons highlight the subtle yet significant effects of substituent placement and identity on the molecule's electronic nature and reaction pathways.

This compound shares a core structural framework with 2,4-Dichloronicotinaldehyde (B163316), both being dichlorinated pyridine-3-carbaldehydes. Both molecules feature an electron-deficient pyridine ring, a consequence of the electronegative nitrogen atom which, along with the inductive effect of the chlorine atoms, withdraws electron density from the ring carbons. libretexts.orguoanbar.edu.iq This general electron deficiency makes both compounds susceptible to nucleophilic attack. The aldehyde group at the 3-position is a key functional handle for various transformations in both molecules, capable of undergoing oxidation to a carboxylic acid or reduction to an alcohol.

However, the differing substitution patterns (4,6-dichloro vs. 2,4-dichloro) and the presence of the 2-amino group create significant electronic distinctions. In 2,4-Dichloronicotinaldehyde, the chlorine atoms at the ortho and para positions relative to the ring nitrogen strongly activate these positions for nucleophilic aromatic substitution (SNAr). In contrast, the 4,6-dichloro pattern in the target molecule places the halogens at positions meta and para to the aldehyde group. The most profound difference, however, is the introduction of the powerful electron-donating amino group at the 2-position (ortho to the aldehyde and the ring nitrogen). This group fundamentally alters the electronic landscape of the pyridine ring. rsc.org

Table 1: Comparison of this compound and 2,4-Dichloronicotinaldehyde

| Feature | This compound | 2,4-Dichloronicotinaldehyde |

| CAS Number | 2386318-85-8 fluorochem.co.uk | 134031-24-6 |

| Molecular Formula | C₆H₄Cl₂N₂O fluorochem.co.uk | C₆H₃Cl₂NO |

| Molecular Weight | 191.01 g/mol americanelements.com | 176.00 g/mol |

| Substituents | 2-Amino, 3-Aldehyde, 4,6-Dichloro | 3-Aldehyde, 2,4-Dichloro |

| Key Electronic Feature | Combination of electron-donating (-NH₂) and electron-withdrawing (-Cl) groups | Primarily strong electron withdrawal by -Cl groups and ring nitrogen |

Comparing the pyridine-based this compound with analogous dichloropyrimidines offers insights into the role of the heterocyclic core. 2,4-Dichloropyrimidines are well-studied substrates for SNAr reactions, which are crucial for functionalization in medicinal chemistry. wuxiapptec.com Generally, in 2,4-dichloropyrimidines, the chlorine at the C-4 position is more reactive towards nucleophiles than the chlorine at the C-2 position. guidechem.comacs.org This selectivity is attributed to the electronic distribution within the pyrimidine (B1678525) ring. wuxiapptec.com

However, this reactivity pattern is highly sensitive to other substituents on the ring. For instance, the presence of an electron-donating group (EDG) at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical regioselectivity, making the C-2 position more susceptible to nucleophilic attack. wuxiapptec.com This reversal is explained by the EDG altering the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the LUMO lobes at C-2 and C-4 more similar in size and increasing C-2 reactivity. wuxiapptec.com

While this compound is a pyridine, not a pyrimidine, these findings are relevant. The 2-amino group in our target compound is a strong EDG. Its presence, analogous to the C-6 EDG in the pyrimidine examples, is expected to significantly modulate the reactivity of the C-4 and C-6 chloro substituents, potentially altering the expected selectivity of SNAr reactions compared to a pyridine ring lacking this amino group. Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that it readily undergoes SNAr reactions, where factors like the nucleophile and solvent can lead to amination and solvolysis products. mdpi.com

Structure-Reactivity and Structure-Selectivity Relationships in Transformations

The reactivity and selectivity of this compound in chemical reactions are governed by the complex interplay of its substituents. The halogen pattern activates the ring for certain reactions, while the amino group directs the regiochemical outcome.

The presence of halogen atoms on a pyridine ring generally deactivates it towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing inductive effect of the halogens, which adds to the inherent electron deficiency of the pyridine ring. libretexts.orgnih.gov Therefore, reactions like nitration or Friedel-Crafts are highly unlikely to occur under standard conditions. uoanbar.edu.iq

Conversely, these same electron-withdrawing properties activate the ring for nucleophilic aromatic substitution (SNAr), as they help to stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.net The positions ortho and para to the ring nitrogen (C2, C4, C6) are particularly activated. In this compound, the chlorine atoms are located at C-4 and C-6. Both positions are electronically activated for SNAr. The relative reactivity of halogens generally follows the order F > Cl > Br > I in SNAr, although this can be influenced by the nature of the nucleophile and reaction conditions.

This electron donation has several critical consequences for chemoselectivity:

Directing Nucleophilic Attack: The donation of electron density into the ring by the amino group can influence the regioselectivity of SNAr reactions at the C-4 and C-6 positions. While both positions are activated by the ring nitrogen, the electronic push from the 2-amino group might render one chlorine more labile than the other. Computational studies on substituted dichloropyrimidines show that amino groups significantly alter LUMO distributions, which are key to predicting SNAr regioselectivity. wuxiapptec.com

Modulating Aldehyde Reactivity: The electronic state of the pyridine ring influences the reactivity of the exocyclic aldehyde group. The electron-donating nature of the amino group could slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to an analogue without the amino group.

Rational Design Principles for Chemical Transformations

Based on the structure-reactivity relationships, several principles can be formulated for designing selective chemical transformations of this compound:

Selective SNAr Reactions: The primary pathway for functionalization will be the nucleophilic substitution of the chlorine atoms. To achieve selectivity between the C-4 and C-6 positions, one must carefully choose the nucleophile and reaction conditions (temperature, solvent, base). Weaker nucleophiles or sterically hindered nucleophiles might favor one position over the other. The inherent electronic bias, influenced by the 2-amino and 3-aldehyde groups, will be the primary determinant of the intrinsic selectivity.

Aldehyde-Focused Modifications: Standard aldehyde chemistries (e.g., reductive amination, Wittig reactions, condensation reactions) are viable. To avoid competing SNAr reactions, these transformations should ideally be conducted under conditions that are not favorable for nucleophilic substitution (e.g., neutral or acidic conditions, lower temperatures).

Protecting Group Strategies: In multi-step syntheses, it may be advantageous to protect the amino group (e.g., as an amide) or the aldehyde group (e.g., as an acetal). Modifying the amino group, for instance, would significantly alter its electronic effect on the ring, thereby changing the regioselectivity of subsequent SNAr reactions.

Metal-Catalyzed Cross-Coupling: While SNAr is a likely pathway, palladium-catalyzed cross-coupling reactions (like Suzuki or Stille couplings) are also a powerful tool for functionalizing halopyridines. The reactivity order in such reactions can differ from SNAr, often showing a preference for the C-4 position in dichloropyrimidines, providing an alternative strategy for selective modification. acs.org

By understanding the electronic contributions of each substituent, chemists can rationally design reaction sequences to selectively modify this compound at the desired position, making it a versatile building block for more complex molecules.

Guiding Derivative Synthesis Based on Reactivity Predictions

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions of the chlorine atoms (C4 and C6) are activated towards nucleophilic attack by the ring nitrogen.

Studies on the closely related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, provide significant insights into the expected reactivity of this compound. mdpi.com In the pyrimidine analogue, the two nitrogen atoms in the ring significantly decrease electron density, enhancing reactivity towards nucleophiles. mdpi.com While the pyridine ring in this compound has only one nitrogen, the electron-withdrawing effect is still substantial.

The two chlorine atoms at the C4 and C6 positions are the primary sites for substitution. The regioselectivity of these reactions can be predicted based on electronic effects and the nature of the incoming nucleophile. Computational studies on similar di-substituted systems can help in predicting the more reactive site. researchgate.net Generally, the C4 position in related pyridine systems is more activated towards nucleophilic attack than the C2 position. In the case of this compound, both the C4 and C6 positions are highly activated.

The amino group at the C2 position and the aldehyde group at the C3 position also play a crucial role in modulating the reactivity of the ring. The amino group is an electron-donating group, which can influence the regioselectivity of substitution reactions. The aldehyde group, being electron-withdrawing, further activates the ring towards nucleophilic attack and also offers a site for a variety of chemical transformations, such as condensation reactions.

A key aspect in guiding derivative synthesis is the ability to achieve selective mono- or di-substitution of the chlorine atoms. By carefully controlling the reaction conditions (e.g., stoichiometry of the nucleophile, temperature, and solvent), it is possible to favor the formation of mono-substituted products. For instance, using an equimolar amount of a nucleophile would likely lead to the substitution of one chlorine atom, while an excess of the nucleophile would favor di-substitution.

The following table summarizes the predicted reactivity at different positions of the this compound molecule and potential synthetic transformations:

| Position | Functional Group | Predicted Reactivity | Potential Transformations |

| C2 | Amino (-NH2) | Nucleophilic, directing group | Acylation, Alkylation, Diazotization |

| C3 | Aldehyde (-CHO) | Electrophilic | Condensation (e.g., Knoevenagel, Wittig), Oxidation, Reduction |

| C4 | Chlorine (-Cl) | Electrophilic (SNAr) | Nucleophilic substitution with amines, alcohols, thiols, etc. |

| C6 | Chlorine (-Cl) | Electrophilic (SNAr) | Nucleophilic substitution with amines, alcohols, thiols, etc. |

The aldehyde functionality can be used to build further complexity. For example, Claisen-Schmidt condensation with ketones can yield chalcone-like structures, which are precursors to various heterocyclic systems. mdpi.com

Exploring Chemical Space for Novel Building Block Architectures

The inherent reactivity and multiple functionalization points of this compound make it an excellent scaffold for exploring chemical space and generating novel building block architectures. Its utility in diversity-oriented synthesis allows for the rapid generation of compound libraries with significant structural variety. nih.gov

One of the primary applications of this compound is in the synthesis of fused heterocyclic systems. By choosing appropriate bifunctional nucleophiles, it is possible to construct bicyclic and polycyclic structures in a single step. For example, reaction with a nucleophile containing both an amino and a hydroxyl group could lead to the formation of a fused oxazine (B8389632) or similar heterocyclic ring. The synthesis of fused pyrimidines and other nitrogen-containing heterocycles often relies on precursors with similar substitution patterns. amazonaws.com